Home > Products > Screening Compounds P86367 > 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide -

2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

Catalog Number: EVT-5162005
CAS Number:
Molecular Formula: C24H19N3O5
Molecular Weight: 429.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound is a benzimidazole derivative synthesized using a ‘one-pot’ reductive cyclization involving 3,4-dimethoxybenzaldehyde and sodium dithionite as the reducing agent. []
  • Relevance: This compound shares the 3,4-dimethoxyphenyl substituent with the target compound, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. Additionally, both compounds are carboxamides and contain a nitrogen-containing heterocycle, although the specific heterocycles differ (benzimidazole vs. quinoline). []
  • Compound Description: Bendamustine is a clinically used anticancer drug classified as an alkylating agent. It contains a benzimidazole moiety. []
  • Relevance: The benzimidazole moiety in Bendamustine highlights the relevance of this heterocycle in medicinal chemistry, particularly in anticancer research. While Bendamustine lacks the specific substitutions present in 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, its inclusion emphasizes the importance of exploring diverse heterocyclic systems, such as quinolines, for potential anticancer properties. []
  • Compound Description: Nocodazole is another clinically used anticancer drug acting as a mitotic inhibitor. It also features a benzimidazole moiety within its structure. []
  • Relevance: Similar to Bendamustine, Nocodazole's presence underscores the significance of benzimidazoles in anticancer drug discovery. Although it does not share direct structural similarities with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, it emphasizes the potential of exploring similar heterocyclic systems for developing novel therapeutic agents. []

Veliparib

  • Compound Description: Veliparib, a PARP inhibitor, is a benzimidazole-containing drug used clinically for anticancer therapy. []
  • Relevance: The presence of the benzimidazole moiety in Veliparib further supports the significance of this heterocyclic system in anticancer agents. Despite not directly resembling the structure of 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, it highlights the potential of investigating structurally related heterocycles, like quinolines, for developing new anticancer therapeutics. []

Glasdegib

  • Compound Description: Glasdegib, a clinically utilized anticancer agent classified as a SMO inhibitor, possesses a benzimidazole moiety within its structure. []
  • Relevance: The inclusion of Glasdegib, with its benzimidazole moiety, reinforces the importance of this particular heterocycle in the development of anticancer drugs. While lacking direct structural resemblance to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, Glasdegib's presence underscores the potential of exploring related heterocyclic frameworks, such as quinolines, in the search for new anticancer therapies. []
  • Compound Description: This compound is a tetrahydroquinoline derivative synthesized through Povarov cycloaddition and N-furoylation reactions. These types of compounds are recognized for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities. []
  • Relevance: The compound shares the 3,4-dimethoxyphenyl substituent with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. Furthermore, both compounds incorporate a quinoline core structure, though the target compound is a quinoline derivative while this related compound features a tetrahydroquinoline scaffold. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a novel bio-functional hybrid molecule synthesized from commercially available reagents. []
  • Relevance: The compound incorporates the 3,4-dimethoxyphenyl group, which is also present in the target compound, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. Both are amide derivatives, further highlighting their structural similarities. []

2-(3,4-Dimethoxyphenyl)-1H-benz(or pyrido)azoles

  • Compound Description: This series includes various derivatives with modifications at positions 5(4) and 7(6) of the benzimidazole ring. Notably, compound 12, with chlorine atoms at both positions, demonstrated potent cytotoxicity against A549 cancer cells (GI50 = 1.5 μg/mL). []
  • Relevance: These compounds, particularly compound 12, highlight the impact of structural modifications on biological activity within a series of benzimidazole derivatives. While these compounds are benzimidazoles and the target is a quinoline derivative, the shared 3,4-dimethoxyphenyl substituent and their focus on anticancer activity make them relevant for comparison. []
  • Compound Description: This compound, specifically the (+)-enantiomer (S)-2, is synthesized using a chiral isocyanide synthon and exhibits strong fluorescence. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in this compound links it structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []
  • Compound Description: This molecule exhibits significant antiulcer activity in a rat model of water-immersion stress-induced gastric ulceration. []
  • Relevance: Compound 15 shares the 2-(3,4-dimethoxyphenyl)ethyl substructure with the target compound, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, highlighting a common structural motif. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 displays potent antiulcer activity in rats at oral doses of 50-400 mg/kg. It showed a good safety profile in general pharmacological studies and reduced gastric motility, emptying rate, and secretion in animal models. [, ]
  • Relevance: DQ-2511 and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide both contain the 2-(3,4-dimethoxyphenyl)ethyl structural motif, indicating a potential pharmacophore for antiulcer activity. [, ]

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine (Compound 1)

  • Compound Description: Compound 1 exhibits antiarrhythmic, antihypertensive, and vasodilating activities. Mechanistically, it acts as a calcium antagonist, affecting both high and low voltage-activated calcium channels. It also inhibits voltage-activated sodium channels and nicotine-induced currents. []
  • Relevance: Similar to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, this compound incorporates the 2-(3,4-dimethoxyphenyl)ethyl structural motif. []

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

  • Compound Description: This compound is a novel spirocyclic amide synthesized via a new route involving oxidative cleavage and amine coupling reactions. []
  • Relevance: The compound shares the 3,4-dimethoxyphenyl substituent with the target, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, indicating a possible point of structural similarity. []

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: In this molecule, the keto and olefinic groups adopt an s-cis configuration. Intermolecular N—H⋯O hydrogen bonds form layers parallel to the (100) plane in the crystal structure. []
  • Relevance: Both this compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide share the 3,4-dimethoxyphenyl structural feature. []
  • Compound Description: PTS14 belongs to a series of 1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino) isothioureas evaluated for their antitubercular, anti-HIV, and antibacterial activities. It exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. []
  • Relevance: While not sharing a direct structural resemblance, PTS14 and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide are both part of research focusing on developing compounds with potential antimicrobial activities, highlighting the exploration of various chemical scaffolds for such applications. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: In the crystal structure of this compound, the dihedral angle between the two aromatic rings is 29.14 (7)°. Weak C—H⋯O and π–π interactions are observed. []
  • Relevance: This compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide both incorporate the 2-(3,4-dimethoxyphenyl)ethyl structural component. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

  • Compound Description: Also known as cinnamoyl dimethyl­dop­amine, this compound exhibits photostability in its solid state due to the long distance and criss-crossed arrangement of the C=C bonds in neighboring molecules. []
  • Relevance: The shared 2-(3,4-dimethoxyphenyl)ethyl structural element between this compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide makes it a structurally related compound. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: The crystal structure of this compound reveals a near-planar arrangement of the two benzene rings with weak π–π interactions. The crystal packing is dominated by O—H⋯O and O—H⋯(O,O) hydrogen bonds. []
  • Relevance: The common 2-(3,4-dimethoxyphenyl)ethyl structural motif between this compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide suggests a potential structural similarity. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: IQP is a newly synthesized molecule structurally similar to papaverine. It induces muscle relaxation by blocking Ca2+ influx through potential-dependent membrane Ca2+ channels and activating a cAMP-dependent signal cascade. []
  • Relevance: IQP and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide both possess the 3,4-dimethoxyphenyl group, suggesting a possible shared pharmacophore or structural similarity. []
  • Compound Description: This series of compounds exhibits a puckered boat-like conformation for their 1,5-benzodiazepine ring system. They are characterized by an intramolecular hydrogen bond between the hydroxyl group and a benzodiazepine N atom. []
  • Relevance: The 2-(3,4-dimethoxyphenyl)-substituted derivative within this series shares the 3,4-dimethoxyphenyl substituent with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, suggesting a structural link. []

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

  • Compound Description: This compound exists as two independent molecules in its asymmetric unit. It features a flattened boat conformation for the central ring of the acridinedione system and a sofa conformation for the outer rings. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in this compound connects it structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: The crystal structure of this compound reveals a planar isoindole ring system. The molecular conformation is stabilized by an intramolecular C—H⋯O hydrogen bond, and intermolecular C—H⋯(O,O) hydrogen bonds and π–π interactions are observed in the crystal packing. []
  • Relevance: The common 3,4-dimethoxyphenyl structural feature links this compound to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

6-(3,4-Dimethoxypheny1)-4-oxo-3,4-dihydrobenzo[C][2,7]naphthyridin-6-ium Chloride (Perloline Chloride)

  • Compound Description: Perloline chloride was synthesized utilizing a photochemical rearrangement followed by selective reduction. []
  • Relevance: The shared 3,4-dimethoxyphenyl group connects this compound with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

2-(3,4-Dimethoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole

  • Compound Description: In the crystal structure of this compound, the central imidazole ring exhibits specific dihedral angles with the phenyl rings and the 3,4-dimethoxyphenyl group. C—H⋯O and C—H⋯N hydrogen bonds, π–π stacking interactions, and C—H⋯π contacts contribute to the three-dimensional network. []
  • Relevance: The shared 3,4-dimethoxyphenyl structural feature links this compound to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

5-(2-bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine

  • Compound Description: This compound's crystal structure reveals an intramolecular OH...N hydrogen bond. []
  • Relevance: This compound, similar to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, features a dimethoxyphenyl group, though the substitution pattern differs. []
  • Compound Description: These compounds are novel sulfonamide derivatives designed as VEGFR-2 inhibitors. They exhibit promising anticancer activity in vitro and show better VEGFR-2 inhibitory activity than the reference drug dasatinib. Molecular docking studies support their interactions with the active site of VEGFR-2. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in these compounds connects them structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19)

  • Compound Description: This entry refers to a 1:19 co-crystal of two distinct compounds. Both compounds within this co-crystal feature a 3,4-dimethoxyphenyl substituent. The crystal structure is characterized by a buckled fused-ring system and a twisted dimethoxyphenyl substituent. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in both components of this co-crystal relates them to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound is a component of a co-crystal and features a distorted half-chair conformation for its partially saturated ring. The crystal structure reveals a significant fold in the molecule and an almost orthogonal arrangement of the dimethoxy-substituted benzene ring with respect to the adjacent benzene ring. []
  • Relevance: The shared 3,4-dimethoxyphenyl structural feature links this compound to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound, classified as a chalcone analog, exhibits a planar molecular backbone. Intramolecular C-H…O…H-C hydrogen bonds stabilize the structure, while intermolecular C-H…O hydrogen bonds and π…π stacking interactions dominate the crystal structure. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in this chalcone analog connects it structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []
  • Compound Description: This compound features distinct conformations for its cyclohexyl and pyran rings. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds stabilize a two-dimensional network within the crystal structure. []
  • Relevance: The shared 3,4-dimethoxyphenyl structural motif between this compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide suggests a potential structural similarity. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

  • Compound Description: The crystal structure of this compound shows the thiazole ring at a specific dihedral angle with the adjacent benzene ring. N—H⋯N and N—H⋯O hydrogen bonds contribute to the crystal packing. []
  • Relevance: This compound and 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide both possess the 3,4-dimethoxyphenyl structural motif, suggesting a possible connection. []

2,2′,4-(2-Chlorophenyl)-5-(3,4-Dimethoxyphenyl)-4′,5′-Diphenyl-1,1′-Two Imidazole (CZ-HABI)

  • Compound Description: CZ-HABI acts as a highly efficient UV initiator in photopolymerization reactions. []
  • Relevance: The shared 3,4-dimethoxyphenyl structural feature links this compound to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

(1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione

  • Compound Description: This complex molecule exhibits different conformations for its pyrrolidine rings. The crystal structure is characterized by N—H⋯O hydrogen bonds, C—H⋯π interactions, and C—H⋯O hydrogen bonds. []
  • Relevance: This compound, although structurally distinct, shares the dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, albeit with a different substitution pattern on the phenyl ring. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound, designed as an inhibitor of CLK1 and DYRK1A kinases, was synthesized via a Dimroth rearrangement. []
  • Relevance: Similar to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, this molecule incorporates the 3,4-dimethoxyphenyl group, indicating a potential structural relationship. []

4-[Bis(3,4-dimethoxyphenyl)methyl]pyridine ethanol monosolvate

  • Compound Description: The crystal structure of this compound shows a propeller-like conformation for the rings connected to the methine C atom. An O—H⋯N hydrogen bond links the heterocycle to the solvent molecule. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in this compound links it structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

  • Compound Description: AHDMPPC is a pyrimidine derivative investigated for its interaction with human serum albumin (HSA). Studies suggest that AHDMPPC binds to HSA with a binding affinity on the order of 104 L mol–1. []
  • Relevance: AHDMPPC shares the 3,4-dimethoxyphenyl structural motif with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, indicating a potential structural similarity. []

5‐Äthyl‐1‐(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin

  • Compound Description: Spectroscopic studies (NMR and mass spectrometry) were employed to determine the structure and conformation of this compound. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl substituent in this benzodiazepine derivative connects it to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, suggesting a potential structural similarity. []
  • Compound Description: Two crystallographically independent molecules with similar conformations are present in the asymmetric unit of this compound. The structure is characterized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds, C—H⋯π contacts, and π–π stacking interactions. []
  • Relevance: The shared 3,4-dimethoxyphenyl substituent links this compound structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []
  • Compound Description: These compounds are Schiff base ligands that have been characterized using various spectroscopic and crystallographic techniques. Compound 2 exhibits tautomeric equilibria in solution. []
  • Relevance: Compound 1 within this set shares the 3,4-dimethoxyphenyl structural feature with 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []
  • Compound Description: The crystal structure of this compound reveals a disordered arrangement of planar cations with two configurations. The packing is influenced by π…π interactions. []
  • Relevance: The presence of the 3,4-dimethoxyphenyl group in this compound connects it structurally to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles and 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles

  • Compound Description: These are two series of compounds, with the former containing a triazole ring and the latter a thiadiazole ring, both bearing a 3,4-dimethoxyphenyl substituent. Some members of these series exhibit anti-inflammatory activity. []
  • Relevance: The 3,4-dimethoxyphenyl group present in these compounds links them to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, suggesting a possible structural similarity. []

3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione and its derivatives

  • Compound Description: This group includes the parent thione compound and its N-acylated and S-methylated derivatives. Some of these compounds also exhibit anti-inflammatory activity. []
  • Relevance: The shared 3,4-dimethoxyphenyl substituent connects these compounds to 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

2-(3,4-dimethoxyphenyl)-1H-benzimidazole

  • Compound Description: In the crystal structure, N—H⋯N hydrogen bonds link molecules into chains. []
  • Relevance: The compound features a 3,4-dimethoxyphenyl group, directly analogous to the one in 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. []

Properties

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C24H19N3O5/c1-31-22-12-11-15(13-23(22)32-2)20-14-17(16-7-3-4-8-18(16)25-20)24(28)26-19-9-5-6-10-21(19)27(29)30/h3-14H,1-2H3,(H,26,28)

InChI Key

VKBZDUVFDLTSKF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.